molecular formula C15H17N3O3 B2638242 N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide CAS No. 2305395-72-4

N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide

Cat. No. B2638242
CAS RN: 2305395-72-4
M. Wt: 287.319
InChI Key: ZAFSTHHPNVIUBX-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of this specific compound could vary based on the functional groups attached to the imidazole ring.

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. Many imidazole derivatives work by interacting with enzymes or receptors in the body, altering their function .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Some imidazole derivatives are used as drugs and are generally safe under controlled conditions, but they can also have side effects . Without specific information, it’s hard to provide a detailed analysis of the safety and hazards of this compound.

Future Directions

The future directions for research on this compound would likely involve further studies to understand its properties, mechanism of action, and potential uses. This could include in vitro and in vivo studies, as well as clinical trials if the compound shows promise as a drug .

properties

IUPAC Name

N-[3-(3-acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-14(20)16-12-6-5-7-13(10(12)2)18-9-8-17(11(3)19)15(18)21/h4-7H,1,8-9H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFSTHHPNVIUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCN(C2=O)C(=O)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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